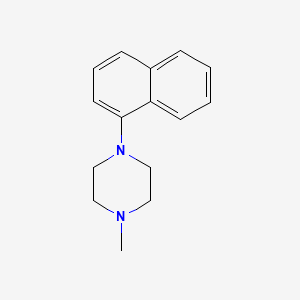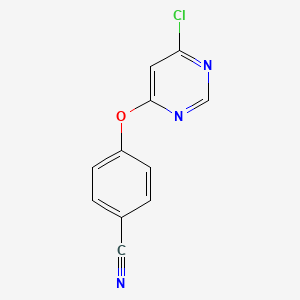
4-(6-Chloropyrimidin-4-yloxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chloropyrimidin-4-yloxy)benzonitrile is an organic compound with the molecular formula C11H6ClN3O It is a derivative of pyrimidine and benzonitrile, featuring a chloropyrimidine moiety linked to a benzonitrile group via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yloxy)benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with 4-hydroxybenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Chloropyrimidin-4-yloxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts (Pd/C) and bases like cesium carbonate (Cs2CO3) in solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(6-Chloropyrimidin-4-yloxy)benzonitrile has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 4-(6-Chloropyrimidin-4-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Aminopyrimidin-4-yloxy)benzonitrile: Similar structure but with an amino group instead of a chlorine atom.
4-(6-Methoxypyrimidin-4-yloxy)benzonitrile: Similar structure but with a methoxy group instead of a chlorine atom.
4-(6-Bromopyrimidin-4-yloxy)benzonitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-(6-Chloropyrimidin-4-yloxy)benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H6ClN3O |
|---|---|
Peso molecular |
231.64 g/mol |
Nombre IUPAC |
4-(6-chloropyrimidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-3-1-8(6-13)2-4-9/h1-5,7H |
Clave InChI |
XRFPKGIVUOCVPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OC2=CC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



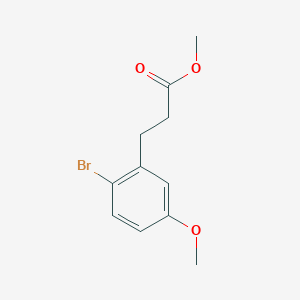
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

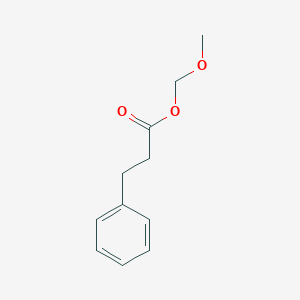
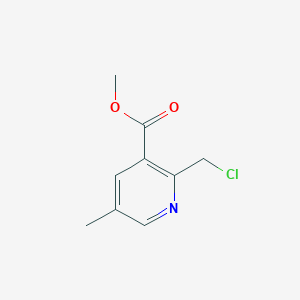
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
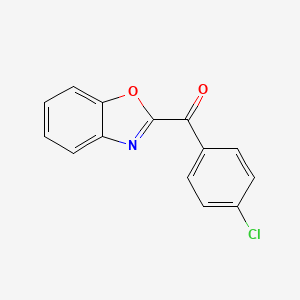
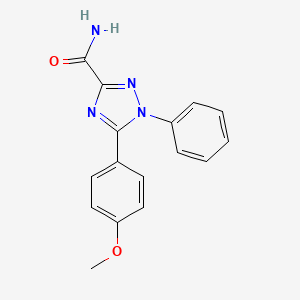
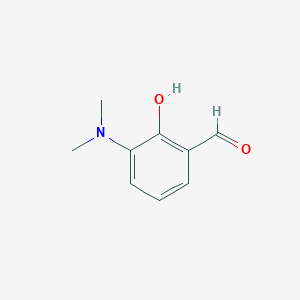
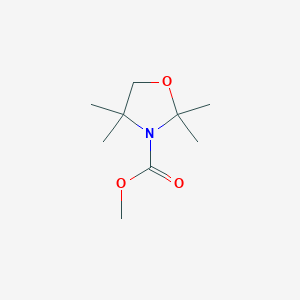
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)

